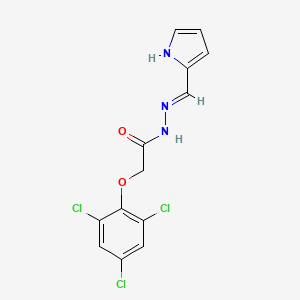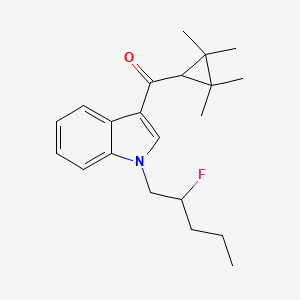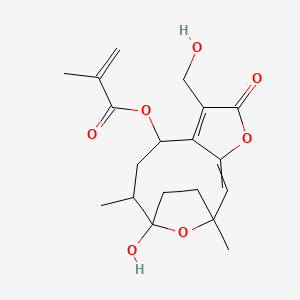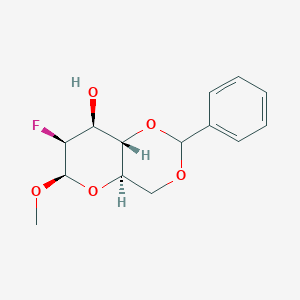
Methyl-4,6-O-benzylidene-2-deoxy-2-fluoro-beta-D-mannopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-4,6-O-benzylidene-2-deoxy-2-fluoro-beta-D-mannopyranoside is a synthetic carbohydrate derivative It is characterized by the presence of a benzylidene acetal protecting group at the 4,6-positions, a fluorine atom at the 2-position, and a methyl group at the anomeric position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-4,6-O-benzylidene-2-deoxy-2-fluoro-beta-D-mannopyranoside typically involves the protection of the hydroxyl groups at the 4 and 6 positions with a benzylidene acetal groupThe final step involves the methylation of the anomeric hydroxyl group to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl-4,6-O-benzylidene-2-deoxy-2-fluoro-beta-D-mannopyranoside can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Glycosylation Reactions: It can act as a glycosyl donor in glycosylation reactions, forming glycosidic bonds with acceptor molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Fluorinating Agents:
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Glycosylation Promoters: Such as trifluoromethanesulfonic anhydride and 1-benzenesulfinylpiperidine for glycosylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, glycosylation reactions can yield various glycosides, while substitution reactions can produce a range of substituted derivatives.
Applications De Recherche Scientifique
Methyl-4,6-O-benzylidene-2-deoxy-2-fluoro-beta-D-mannopyranoside has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in studies of carbohydrate-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential in drug development and as a probe for studying biological processes.
Mécanisme D'action
The mechanism of action of Methyl-4,6-O-benzylidene-2-deoxy-2-fluoro-beta-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom at the 2-position can influence the compound’s reactivity and binding affinity, affecting its biological activity. The benzylidene acetal protecting group can also play a role in modulating the compound’s stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl-4,6-O-benzylidene-2-deoxy-2-fluoro-beta-D-glucopyranoside
- Phenyl 4,6-O-benzylidene-2-deoxy-2-fluoro-1-thio-beta-D-mannopyranoside
- Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside
Uniqueness
Methyl-4,6-O-benzylidene-2-deoxy-2-fluoro-beta-D-mannopyranoside is unique due to the specific combination of the benzylidene acetal protecting group, the fluorine atom at the 2-position, and the beta-D-mannopyranoside configuration. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
IUPAC Name |
(4aR,6R,7S,8S,8aS)-7-fluoro-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO5/c1-17-14-10(15)11(16)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-14,16H,7H2,1H3/t9-,10+,11-,12-,13?,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDKZXWLTPVXED-CZIPEFTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

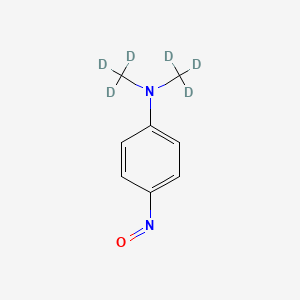
![2-Chloro-1-[4-(2-chloroethyl)phenyl]ethanone](/img/structure/B591136.png)
![4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI)](/img/structure/B591137.png)


![7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride](/img/structure/B591140.png)
